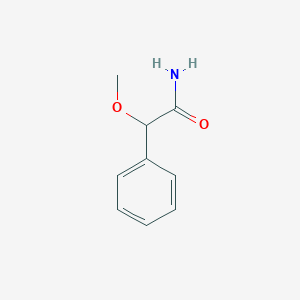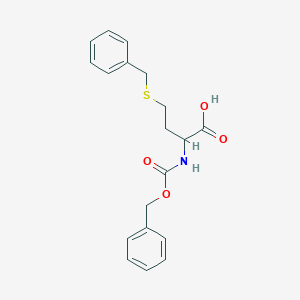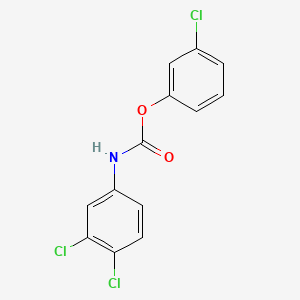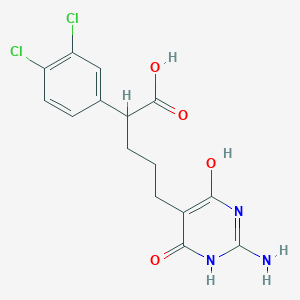![molecular formula C8H10O2 B11940150 (1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one CAS No. 66977-62-6](/img/structure/B11940150.png)
(1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one: is a bicyclic organic compound characterized by its unique structure, which includes a methylidene group and an oxabicyclo ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, followed by oxidation and cyclization steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
(1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different derivatives with altered properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new compounds.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, (1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. Studies focus on its efficacy and safety in treating various medical conditions.
Industry
In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals.
作用機序
The mechanism of action of (1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are conducted to elucidate these mechanisms and identify the key molecular targets involved.
類似化合物との比較
Similar Compounds
- (1R,2S,6R,7S)-1,4,4,7-Tetramethyltricyclo[5.3.1.0²,⁶]undecan-11-ol
- (-)-Carvone
- (1S,6R)-N-(2-methoxyethyl)-8,8-dimethylbicyclo[4.2.0]octan-7-amine
Uniqueness
Compared to these similar compounds, (1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one stands out due to its specific structural features and reactivity. Its unique oxabicyclo ring system and methylidene group confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
66977-62-6 |
|---|---|
分子式 |
C8H10O2 |
分子量 |
138.16 g/mol |
IUPAC名 |
(1S,6R)-8-methylidene-2-oxabicyclo[4.2.0]octan-7-one |
InChI |
InChI=1S/C8H10O2/c1-5-7(9)6-3-2-4-10-8(5)6/h6,8H,1-4H2/t6-,8+/m0/s1 |
InChIキー |
NIMWQZGPSLPGEJ-POYBYMJQSA-N |
異性体SMILES |
C=C1[C@@H]2[C@H](C1=O)CCCO2 |
正規SMILES |
C=C1C2C(C1=O)CCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Oxaspiro[4.5]decan-6-one](/img/structure/B11940088.png)


![Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11940105.png)


![1-[(5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11940125.png)




